2-Amino-N-methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide 2-Amino-N-methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1040631-51-3
VCID: VC3358044
InChI: InChI=1S/C8H11N3OS/c1-10-7(12)4-2-3-5-6(4)11-8(9)13-5/h4H,2-3H2,1H3,(H2,9,11)(H,10,12)
SMILES: CNC(=O)C1CCC2=C1N=C(S2)N
Molecular Formula: C8H11N3OS
Molecular Weight: 197.26 g/mol

2-Amino-N-methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide

CAS No.: 1040631-51-3

Cat. No.: VC3358044

Molecular Formula: C8H11N3OS

Molecular Weight: 197.26 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N-methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide - 1040631-51-3

Specification

CAS No. 1040631-51-3
Molecular Formula C8H11N3OS
Molecular Weight 197.26 g/mol
IUPAC Name 2-amino-N-methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Standard InChI InChI=1S/C8H11N3OS/c1-10-7(12)4-2-3-5-6(4)11-8(9)13-5/h4H,2-3H2,1H3,(H2,9,11)(H,10,12)
Standard InChI Key HMZWVLIKDQFXIR-UHFFFAOYSA-N
SMILES CNC(=O)C1CCC2=C1N=C(S2)N
Canonical SMILES CNC(=O)C1CCC2=C1N=C(S2)N

Introduction

2-Amino-N-methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a complex organic compound with a unique structure that combines elements of both thiazole and cyclopentane rings. This compound belongs to a class of heterocyclic compounds, which are known for their diverse biological activities and applications in pharmaceuticals and materials science.

Synthesis Methods

The synthesis of 2-Amino-N-methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide typically involves multi-step reactions that require careful control of conditions to achieve high yields and purity. Common methods include:

  • Condensation Reactions: These involve the combination of appropriate precursors, such as thiazole derivatives and cyclopentane-based compounds, under conditions that facilitate ring closure and formation of the desired heterocyclic structure.

  • Cyclization Reactions: These are often used to form the cyclopentane ring, which may involve intramolecular reactions of linear precursors.

Synthesis Steps

  • Preparation of Precursors: Synthesis begins with the preparation of necessary precursors, such as thiazole derivatives and cyclopentane-based compounds.

  • Ring Closure: The precursors undergo ring closure reactions to form the cyclopenta[d]thiazole core.

  • Functional Group Introduction: The amino and N-methyl carboxamide groups are introduced through subsequent reactions.

Biological Activities

2-Amino-N-methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide has been studied for its potential biological activities, which can include:

  • Antimicrobial Activity: Some heterocyclic compounds exhibit antimicrobial properties, making them candidates for the development of new antibiotics.

  • Anticancer Activity: Certain compounds in this class have shown promise in inhibiting cancer cell growth.

Biological Activity Data

CompoundAntimicrobial ActivityAnticancer Activity
2-Amino-N-methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamideLimited data availablePreliminary studies indicate potential

Applications

While specific applications for 2-Amino-N-methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide are not well-documented, compounds with similar structures have been explored in various fields:

  • Pharmaceuticals: Potential use in drug development due to biological activities.

  • Materials Science: Possible applications in the development of new materials with unique properties.

Future Directions

Further research is needed to fully explore the potential applications and biological activities of this compound. This includes detailed studies on its pharmacokinetics, toxicity, and efficacy in various biological systems.

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